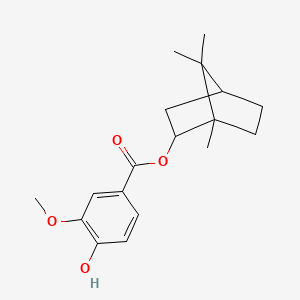

Tschimganin

Descripción

Propiedades

Fórmula molecular |

C18H24O4 |

|---|---|

Peso molecular |

304.4 g/mol |

Nombre IUPAC |

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 4-hydroxy-3-methoxybenzoate |

InChI |

InChI=1S/C18H24O4/c1-17(2)12-7-8-18(17,3)15(10-12)22-16(20)11-5-6-13(19)14(9-11)21-4/h5-6,9,12,15,19H,7-8,10H2,1-4H3 |

Clave InChI |

KTOAGBIQQPGNIR-UHFFFAOYSA-N |

SMILES canónico |

CC1(C2CCC1(C(C2)OC(=O)C3=CC(=C(C=C3)O)OC)C)C |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Tschimganin: Structure, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tschimganin, a natural bicyclic monoterpenoid ester, has garnered scientific interest due to its potential as a novel therapeutic agent. This technical guide provides a comprehensive overview of the chemical structure of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its biological activities, with a particular focus on its role as a potential drug resistance reversal agent in Staphylococcus aureus. Quantitative data from spectroscopic analyses are presented, and a putative signaling pathway for its mechanism of action is visualized.

Chemical Structure and Properties

This compound, also referred to as Tschimgin, is chemically defined as [(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 4-hydroxybenzoate (B8730719). It is an ester formed between the monoterpenoid alcohol borneol and 4-hydroxybenzoic acid.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₂₂O₃ |

| Molecular Weight | 274.35 g/mol |

| IUPAC Name | [(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 4-hydroxybenzoate[1] |

| CAS Number | 38970-50-2[1] |

| PubChem CID | 193780[1] |

Isolation and Characterization

This compound is a natural product that can be isolated from various plant species of the Ferula genus, such as Ferula dissecta. The following protocol outlines a general procedure for its extraction and purification.

Experimental Protocol: Isolation of this compound from Ferula dissecta

2.1.1. Plant Material and Extraction

-

Collection and Preparation: The roots of Ferula dissecta are collected, air-dried in a shaded environment, and then pulverized into a coarse powder using a mechanical grinder.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, such as methanol (B129727) or a mixture of chloroform (B151607) and methanol, at room temperature for 48-72 hours. The extraction process is repeated multiple times to ensure the complete recovery of secondary metabolites.

-

Concentration: The combined extracts are filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.2. Chromatographic Purification

-

Initial Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel. A gradient elution is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

-

Fraction Monitoring: The collected fractions are monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualized under UV light or with a suitable staining reagent.

-

Further Purification: Fractions containing this compound, as identified by TLC comparison with a reference standard, are combined and subjected to further purification steps. These may include repeated column chromatography, preparative TLC, or crystallization to obtain pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Predicted chemical shifts (ppm) for the borneol and 4-hydroxybenzoate moieties. Specific assignments require experimental data. |

| ¹³C NMR | Predicted chemical shifts (ppm) for the borneol and 4-hydroxybenzoate moieties. Specific assignments require experimental data. |

| Mass Spec. | Expected m/z for the molecular ion [M]⁺ and characteristic fragmentation patterns corresponding to the borneol and 4-hydroxybenzoate fragments. |

Biological Activity and Mechanism of Action

This compound has demonstrated notable biological activities, including antibacterial and antitumor effects. Of particular interest is its potential to reverse drug resistance in pathogenic bacteria such as methicillin-resistant Staphylococcus aureus (MRSA).

Antibacterial Activity against Staphylococcus aureus

Research has indicated that this compound and its analogs can act as novel drug resistance reversal agents for Staphylococcus aureus. The primary mechanism of methicillin (B1676495) resistance in S. aureus involves the expression of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a. PBP2a has a low affinity for β-lactam antibiotics, allowing the bacteria to continue cell wall synthesis in the presence of these drugs.

It is hypothesized that this compound may interfere with the expression or function of PBP2a, thereby resensitizing MRSA to β-lactam antibiotics. The proposed mechanism involves the inhibition of a signaling pathway that regulates the expression of the mecA gene.

Proposed Signaling Pathway for Reversal of Antibiotic Resistance

The following diagram illustrates a hypothetical signaling pathway through which this compound may exert its effect on reversing antibiotic resistance in S. aureus.

References

A Technical Guide to the Natural Sources, Isolation, and Characterization of Tschimganin and Isotschimganin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tschimganin and its diastereomer, isothis compound, are monoterpenoid esters that have been identified as constituents of various plant species within the genus Ferula. These compounds are of interest to the scientific community due to the diverse biological activities reported for other members of this chemical class and the traditional medicinal uses of Ferula species. This technical guide provides a comprehensive overview of the known natural sources of this compound and isothis compound, along with generalized experimental protocols for their isolation and characterization.

Natural Sources of this compound and Isothis compound

This compound and isothis compound have been isolated from several species of the genus Ferula, which belongs to the Apiaceae family. These plants are perennial herbs and are known to be rich sources of sesquiterpenes and their derivatives. The primary plant parts from which these compounds have been isolated are the roots.

The identified natural sources for this compound and/or isothis compound include:

-

Ferula ovina

-

Ferula haussknechtii

-

Ferula tschimganica

-

Ferula dissecta

-

Ferula samarcandica

Quantitative Data

While the presence of this compound and isothis compound has been confirmed in the aforementioned Ferula species, the publicly available scientific literature does not provide specific quantitative data on the yield of these compounds from their natural sources. Further research is required to determine the concentration of this compound and isothis compound in various Ferula species to identify the most abundant sources for targeted isolation.

| Plant Species | Plant Part | This compound Yield | Isothis compound Yield | Reference |

| Ferula ovina | Root | Data not available | Data not available | [1] |

| Ferula haussknechtii | Root | Data not available | Data not available | [2] |

| Ferula tschimganica | Root | Data not available | Data not available | [2] |

| Ferula dissecta | Root | Data not available | Data not available | [3] |

| Ferula samarcandica | Root | Data not available | Data not available | [3] |

Experimental Protocols

The following are generalized experimental protocols for the isolation and characterization of this compound and isothis compound from Ferula species, based on standard phytochemical techniques.

Protocol 1: Isolation and Purification of this compound and Isothis compound

This protocol describes a typical procedure for the extraction and chromatographic separation of terpenoid esters from the roots of Ferula species.

1. Plant Material Collection and Preparation:

- Collect fresh roots of the desired Ferula species.

- Wash the roots thoroughly with water to remove soil and debris.

- Air-dry the roots in a well-ventilated area, protected from direct sunlight, for 2-3 weeks, or until they are brittle.

- Grind the dried roots into a fine powder using a mechanical grinder.

2. Extraction:

- Macerate the powdered root material (e.g., 1 kg) with a suitable organic solvent, such as methanol (B129727) or a mixture of chloroform (B151607) and methanol, at room temperature for 72 hours with occasional stirring.

- Filter the extract through Whatman No. 1 filter paper.

- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

3. Fractionation:

- Suspend the crude extract in a mixture of methanol and water (9:1 v/v) and partition successively with n-hexane, chloroform, and ethyl acetate (B1210297) in a separatory funnel.

- Collect each fraction and evaporate the solvent under reduced pressure. The nonpolar fractions (n-hexane and chloroform) are most likely to contain terpenoid esters.

4. Column Chromatography:

- Subject the chloroform fraction to column chromatography on silica (B1680970) gel (60-120 mesh).

- Pack the column with silica gel in n-hexane.

- Load the extract onto the column and elute with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

- Collect fractions of a suitable volume (e.g., 50 mL) and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) and visualizing with an appropriate spray reagent (e.g., anisaldehyde-sulfuric acid followed by heating).

- Combine fractions with similar TLC profiles.

5. Preparative High-Performance Liquid Chromatography (HPLC):

- Further purify the fractions containing the compounds of interest using preparative HPLC.

- Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

- Mobile Phase: A gradient of acetonitrile (B52724) and water.

- Detection: UV detector at a suitable wavelength (e.g., 254 nm).

- Inject the semi-purified fraction and collect the peaks corresponding to this compound and isothis compound.

- Evaporate the solvent to obtain the pure compounds.

Protocol 2: Structural Elucidation of this compound and Isothis compound

This protocol outlines the spectroscopic and spectrometric methods used to confirm the identity and structure of the isolated compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl3).

- Record 1H NMR, 13C NMR, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

- Analyze the spectra to determine the chemical shifts, coupling constants, and correlations between protons and carbons to elucidate the planar structure of the molecules.

2. Mass Spectrometry (MS):

- Obtain the mass spectrum of the purified compounds using a high-resolution mass spectrometer (e.g., ESI-QTOF-MS).

- Determine the molecular weight and elemental composition from the molecular ion peak.

- Analyze the fragmentation pattern to gain further structural information.

3. X-ray Crystallography (Optional):

- If suitable crystals of the pure compounds can be obtained, perform single-crystal X-ray diffraction analysis.

- This technique provides the unambiguous three-dimensional structure and absolute stereochemistry of the molecule.

4. Chiroptical Spectroscopy:

- Use electronic circular dichroism (ECD) spectroscopy to help determine the absolute stereochemistry of the chiral centers in this compound and isothis compound by comparing the experimental spectrum with theoretically calculated spectra.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the phytochemical investigation of Ferula species for the isolation and identification of this compound and isothis compound.

A generalized workflow for the isolation and identification of this compound and isothis compound.

Conclusion

This compound and isothis compound are naturally occurring monoterpenoid esters found in several species of the Ferula genus. While their presence has been qualitatively established, there is a notable lack of quantitative data and detailed, publicly accessible experimental protocols for their isolation and analysis. The generalized methodologies presented in this guide provide a solid foundation for researchers to develop specific protocols for the targeted isolation and quantification of these compounds. Further investigation into the bioactivities of this compound and isothis compound is warranted, given the ethnobotanical significance of the Ferula genus and the pharmacological potential of terpenoid compounds. Such studies would be greatly facilitated by the development of robust analytical methods and the identification of high-yielding natural sources.

References

A Putative Biosynthesis Pathway of Tschimganin in Ferula dissecta: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tschimganin, a monoterpene benzoate (B1203000) isolated from Ferula dissecta, has garnered interest for its potential biological activities.[1] This technical guide delineates a putative biosynthetic pathway for this compound, drawing upon established principles of monoterpene and phenolic acid biosynthesis in plants. As direct experimental evidence for the entire pathway in Ferula dissecta is not yet available, this document presents a scientifically grounded hypothesis to serve as a foundational resource for future research. The proposed pathway is convergent, originating from two distinct primary metabolic routes: the methylerythritol phosphate (B84403) (MEP) pathway for the monoterpene alcohol moiety and the shikimate pathway for the aromatic acid component. This guide provides a detailed overview of the proposed enzymatic steps, summaries of potential quantitative data, adapted experimental protocols for pathway elucidation, and visualizations of the biosynthetic logic.

Introduction

The genus Ferula is a rich source of diverse secondary metabolites, including sesquiterpenes, coumarins, and monoterpene derivatives.[2][3] Among these, this compound, a bornyl ester of a vanillic acid derivative, has been identified in Ferula dissecta.[1] Understanding the biosynthetic origin of such specialized metabolites is crucial for metabolic engineering efforts, optimizing production in plant cell cultures, and discovering novel enzymatic catalysts for biotechnological applications. This document outlines the proposed convergent biosynthesis of this compound, providing a comprehensive theoretical framework for researchers.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be a convergent pathway, where two major precursor molecules, borneol and vanillic acid, are synthesized separately and then combined in a final esterification step.

Biosynthesis of the Borneol Moiety via the MEP Pathway

The bornane skeleton of this compound is a bicyclic monoterpene derived from geranyl pyrophosphate (GPP), the universal precursor of monoterpenes. GPP itself is synthesized via the methylerythritol phosphate (MEP) pathway, which is active in plant plastids.

The key steps are:

-

Formation of Geranyl Pyrophosphate (GPP): The MEP pathway produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). GPP synthase then catalyzes the condensation of one molecule of IPP and one molecule of DMAPP to form the ten-carbon GPP.

-

Cyclization to Bornyl Diphosphate (B83284): GPP is cyclized by the enzyme bornyl diphosphate synthase (BPPS), a monoterpene synthase.[4] This complex reaction proceeds through several carbocationic intermediates.

-

Hydrolysis to Borneol: The resulting bornyl diphosphate is then hydrolyzed by a phosphatase to yield the monoterpene alcohol, borneol.

Biosynthesis of the Vanillic Acid Moiety via the Shikimate Pathway

The vanillate (B8668496) moiety of this compound is an aromatic acid derived from the shikimate pathway, which is the primary route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a vast array of phenolic compounds in plants and microorganisms.

The proposed steps are:

-

Formation of Chorismate: The shikimate pathway begins with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and erythrose-4-phosphate (from the pentose (B10789219) phosphate pathway) and proceeds through a series of intermediates to yield chorismate.

-

Conversion to Phenylalanine: Chorismate is a major branch point. For the synthesis of many phenolic compounds, the pathway proceeds through the aromatic amino acid L-phenylalanine.

-

Phenylpropanoid Pathway: L-phenylalanine enters the phenylpropanoid pathway, where it is first deaminated by phenylalanine ammonia-lyase (PAL) to form cinnamic acid.

-

Side-Chain Shortening and Ring Modifications: Cinnamic acid undergoes a series of modifications, including hydroxylation and methylation, and the three-carbon side chain is shortened to a single carboxyl group. While several routes for this shortening exist, one common mechanism involves a beta-oxidation-like process. This ultimately leads to 4-hydroxy-3-methoxybenzoic acid, also known as vanillic acid.

Final Esterification

The final step in the biosynthesis of this compound is the esterification of borneol with vanillic acid. This reaction is likely catalyzed by an acyltransferase, which would use an activated form of vanillic acid, such as vanilloyl-CoA, as the acyl donor.

Quantitative Data Summary

Direct quantitative data for the biosynthesis of this compound in Ferula dissecta is not available in the current literature. The following tables present hypothetical data based on typical values observed for monoterpene and phenolic acid biosynthesis in other plant species to serve as a reference for future experimental design.

Table 1: Hypothetical Kinetic Properties of Key Biosynthetic Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source Organism (Example) |

| Bornyl Diphosphate Synthase (BPPS) | Geranyl Pyrophosphate | 5 - 15 | 0.5 - 2.0 | Salvia officinalis, Blumea balsamifera |

| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | 30 - 200 | 10 - 100 | Petroselinum crispum |

| Acyltransferase | Borneol, Vanilloyl-CoA | 10 - 50 | 0.1 - 1.0 | General Plant Acyltransferases |

Table 2: Hypothetical Precursor and Product Concentrations in Ferula dissecta Leaf Tissue

| Compound | Concentration (µg/g fresh weight) | Cellular Location |

| Geranyl Pyrophosphate | 0.1 - 0.5 | Plastid |

| Borneol | 5 - 25 | Cytosol / Vacuole |

| L-Phenylalanine | 50 - 200 | Cytosol |

| Vanillic Acid | 2 - 10 | Cytosol / Vacuole |

| This compound | 50 - 300 | Vacuole / Secretory Cavities |

Experimental Protocols

The following protocols are adapted from established methodologies for the study of terpenoid and phenolic compound biosynthesis and can be applied to the elucidation of the this compound pathway.

Protocol for Enzyme Activity Assays

Objective: To determine the activity of bornyl diphosphate synthase (BPPS) from Ferula dissecta.

Materials:

-

Fresh young leaves of F. dissecta

-

Extraction Buffer (e.g., 50 mM MOPSO, pH 7.0, with 10% glycerol, 1 mM DTT, 1% (w/v) polyvinylpyrrolidone)

-

[1-3H]Geranyl pyrophosphate (radiolabeled substrate)

-

Magnesium Chloride (MgCl2)

-

Alkaline phosphatase

-

Scintillation cocktail and counter

Procedure:

-

Protein Extraction: Homogenize fresh leaf tissue in liquid nitrogen and extract the soluble protein fraction using the extraction buffer. Centrifuge to remove cell debris and desalt the supernatant using a Sephadex G-25 column.

-

Enzyme Assay: In a glass vial, combine the desalted protein extract with the assay buffer containing MgCl2 and [1-3H]geranyl pyrophosphate. Incubate at 30°C for 1-2 hours.

-

Product Isolation: Stop the reaction and hydrolyze the diphosphate ester products to their corresponding alcohols by adding alkaline phosphatase.

-

Extraction: Extract the resulting monoterpene alcohols (including borneol) with pentane.

-

Quantification: Measure the radioactivity incorporated into the pentane phase using a liquid scintillation counter to determine enzyme activity.

-

Product Identification: Analyze the pentane extract by GC-MS to confirm the identity of the product as borneol.

Protocol for Metabolite Profiling

Objective: To identify and quantify the precursors and the final product of the this compound pathway.

Materials:

-

Lyophilized F. dissecta tissue (roots, leaves, stems)

-

Extraction solvent (e.g., 80% methanol)

-

Internal standards (for quantification)

-

LC-MS/MS system for phenolic analysis

-

GC-MS system for volatile and semi-volatile analysis

Procedure:

-

Extraction: Extract the lyophilized and ground plant tissue with the extraction solvent.

-

Sample Preparation:

-

For LC-MS/MS (Phenolics): Filter the extract and directly inject a diluted aliquot for the analysis of vanillic acid and related compounds.

-

For GC-MS (Monoterpenes): Perform a liquid-liquid extraction of the aqueous methanol (B129727) extract with a non-polar solvent like hexane (B92381) to isolate borneol and this compound. The extract may require derivatization (e.g., silylation) to improve the chromatographic properties of the analytes.

-

-

Chromatographic Analysis:

-

Separate phenolic compounds using a C18 reverse-phase column on an LC-MS/MS system.

-

Separate monoterpenoids using a suitable capillary column (e.g., DB-5) on a GC-MS system.

-

-

Identification and Quantification: Identify compounds by comparing their retention times and mass spectra with authentic standards. Quantify the compounds using calibration curves generated with the standards.

Visualizations

Proposed Biosynthetic Pathway of this compound

Caption: Proposed convergent biosynthetic pathway of this compound.

Experimental Workflow for Pathway Elucidation

Caption: Workflow for the elucidation of the this compound biosynthetic pathway.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Tschimganin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tschimganin, a monoterpene ester also known as bornyl vanillate (B8668496), is a natural product found in plants of the Ferula genus, notably Ferula ovina. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It includes a summary of its identification, structural details, and a compilation of its reported biological activities, including cytotoxic, insecticidal, and fungicidal effects, as well as its potential as a drug resistance reversal agent. This document also outlines detailed experimental protocols for the determination of key physicochemical properties and for spectroscopic analysis. Furthermore, putative signaling pathways associated with its biological activities are presented through diagrams to facilitate further research and drug development efforts.

Chemical Identity and Structure

This compound is chemically identified as (1,7,7-trimethylbicyclo[2.2.1]hept-2-yl) 4-hydroxy-3-methoxybenzoate. It is an ester of borneol and vanillic acid.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Systematic Name | (1,7,7-trimethylbicyclo[2.2.1]hept-2-yl) 4-hydroxy-3-methoxybenzoate |

| Common Name | This compound, Bornyl vanillate |

| CAS Number | 38970-49-9 |

| Molecular Formula | C₁₈H₂₄O₄ |

| Molecular Weight | 304.4 g/mol |

| Chemical Structure |

|

Physical and Chemical Properties

Table 2: Physical Properties of this compound and Related Compounds

| Property | This compound (Computed/Unavailable) | Bornyl Acetate (B1210297) (Experimental) | Vanillin (Experimental) |

| Melting Point | Data not available | 27-29 °C | 81-83 °C[1][2] |

| Boiling Point | Data not available | 223-224 °C | 285 °C[1] |

| Solubility | Data not available | Slightly soluble in water; soluble in ethanol[3] | Slightly soluble in water; soluble in ethanol, ether |

| Appearance | Data not available | Colorless liquid or white crystals | White to slightly yellow crystalline needles[1] |

Spectral Data

Detailed experimental spectral data for this compound is limited. However, based on its chemical structure, the expected spectral characteristics are outlined below.

Table 3: Predicted Spectral Data for this compound

| Spectroscopic Technique | Expected Characteristics |

| ¹H-NMR | Signals corresponding to the bornyl and vanillate moieties. Protons on the bicyclic ring system of borneol would appear in the aliphatic region, while aromatic protons of the vanillate group would be in the aromatic region. Signals for the methoxy (B1213986) and hydroxyl groups would also be present. |

| ¹³C-NMR | Carbon signals for the bornyl and vanillate structures, including signals for the ester carbonyl, aromatic carbons, and the carbons of the bicyclic system. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of this compound (304.4 g/mol ). Fragmentation patterns would likely show cleavage of the ester bond, yielding fragments corresponding to the bornyl and vanillate ions. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the hydroxyl group (O-H stretch), ester carbonyl group (C=O stretch), aromatic C=C bonds, and C-O bonds. |

Biological and Pharmacological Activities

This compound has been reported to exhibit a range of biological activities, making it a compound of interest for further investigation in drug discovery.

-

Cytotoxic Activity: this compound has demonstrated cytotoxic effects against various cancer cell lines. The exact mechanism is not fully elucidated but may involve the induction of apoptosis.

-

Insecticidal and Fungicidal Activity: Studies have shown that this compound and its analogs possess insecticidal and fungicidal properties, suggesting potential applications in agriculture.

-

Drug Resistance Reversal: this compound has been identified as a potential agent to reverse drug resistance in bacteria, such as Staphylococcus aureus. This suggests it may interfere with efflux pumps or other resistance mechanisms.

Putative Signaling Pathways

Based on the observed biological activities of this compound and the known mechanisms of similar natural products, the following signaling pathways are proposed as potential targets.

Proposed Cytotoxic Signaling Pathway

Many natural cytotoxic compounds induce apoptosis through the intrinsic or extrinsic pathways. This compound may trigger apoptosis by inducing cellular stress, leading to the activation of caspase cascades.

Proposed Drug Resistance Reversal Mechanism

Natural products that reverse multidrug resistance often act by inhibiting efflux pumps, which are membrane proteins that expel drugs from the cell. This compound may act as a competitive or non-competitive inhibitor of these pumps.

Experimental Protocols

The following are detailed methodologies for the determination of key physical and chemical properties of this compound.

Melting Point Determination

Objective: To determine the melting point range of pure this compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is pure and completely dry.

-

Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to about 20°C below the expected melting point (a preliminary rapid determination may be necessary if the melting point is unknown).

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

Repeat the measurement at least twice with fresh samples to ensure reproducibility.

Solubility Assessment

Objective: To qualitatively and quantitatively determine the solubility of this compound in various solvents.

Materials:

-

Pure this compound

-

A range of solvents (e.g., water, ethanol, methanol (B129727), acetone, chloroform, hexane)

-

Vortex mixer

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC

Procedure (Qualitative):

-

Add approximately 1 mg of this compound to 1 mL of each solvent in a series of test tubes.

-

Vortex each tube for 1 minute.

-

Visually inspect for dissolution. Classify as soluble, partially soluble, or insoluble.

Procedure (Quantitative - using UV-Vis):

-

Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., ethanol).

-

Create a series of standard dilutions and measure their absorbance at the wavelength of maximum absorption (λmax) to generate a calibration curve.

-

Prepare saturated solutions of this compound in the test solvents by adding an excess of the compound, vortexing, and allowing the solution to equilibrate (e.g., for 24 hours).

-

Centrifuge the saturated solutions to pellet the undissolved solid.

-

Dilute an aliquot of the supernatant and measure its absorbance.

-

Calculate the concentration from the calibration curve to determine the solubility.

Spectroscopic Analysis

Objective: To obtain ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectra for structural confirmation of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Mass spectrometer (e.g., ESI-MS or GC-MS)

-

FT-IR spectrometer

Sample Preparation:

-

NMR: Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., TMS).

-

MS: Prepare a dilute solution (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

IR: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film on a salt plate.

Data Acquisition:

-

NMR: Acquire ¹H and ¹³C spectra using standard pulse sequences. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for detailed structural assignments.

-

MS: Introduce the sample into the mass spectrometer and acquire the mass spectrum over an appropriate m/z range.

-

IR: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

Conclusion

This compound is a promising natural product with a range of biological activities that warrant further investigation. This technical guide has summarized the current knowledge of its physical and chemical properties and has provided a framework for its further experimental characterization. The elucidation of its precise mechanisms of action and signaling pathways will be crucial for its potential development as a therapeutic agent or as a lead compound in drug discovery programs. The provided experimental protocols offer a starting point for researchers to obtain the necessary data to fill the existing gaps in our understanding of this compound.

References

Spectroscopic Profile of Tschimganin: A Technical Guide for Researchers

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of Tschimganin, a natural product isolated from plants of the Ferula genus. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking detailed spectroscopic information and experimental methodologies for this compound.

This compound, systematically named 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 4-hydroxy-3-methoxybenzoate, is a monoterpenoid ester that has been identified in various Ferula species, notably Ferula ovina. Its structural elucidation and characterization are crucial for understanding its chemical properties and potential biological activities. This document provides a comprehensive overview of its spectroscopic data, presented in a clear and accessible format to support further research and application.

Chemical Structure and Properties

This compound possesses a molecular formula of C₁₈H₂₄O₄ and a molecular weight of 304.38 g/mol .[1] The structure features a bornyl group esterified with a vanillic acid moiety.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, essential for its identification and characterization.

Mass Spectrometry (MS)

Mass spectrometry data provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

| Ion | m/z (Observed) | Source |

| [M+H]⁺ | 305.175 | PubChem |

| [M+Na]⁺ | 327.157 | PubChem |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are pending acquisition from relevant scientific literature. This section will be updated as the information becomes available.

Infrared (IR) Spectroscopy

Specific IR absorption data is pending acquisition from relevant scientific literature. This section will be updated as the information becomes available.

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of terpenoids like this compound from plant material. These protocols are based on common methodologies and should be adapted based on specific laboratory conditions and instrumentation.

Isolation of this compound from Ferula Species

A general workflow for the isolation of this compound from Ferula plant material is outlined below. This process typically involves extraction followed by chromatographic separation.

Spectroscopic Analysis

-

Sample Preparation: Dissolve a few milligrams of the purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for organic molecules, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, for solid samples, prepare a KBr pellet or a Nujol mull.

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Determine the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

The logical relationship for identifying an unknown natural product like this compound using these spectroscopic techniques is depicted in the following diagram:

References

An In-depth Technical Guide on the Core Mechanism of Action of Casticin in Cancer Cells

Introduction

Initial searches for "Tschimganin" did not yield any relevant scientific literature, suggesting that the term may be a misspelling or refer to a compound not yet described in published research. This guide will instead focus on Casticin (B192668) , a well-researched natural flavonoid with significant demonstrated anti-cancer properties.

Casticin (3',5-dihydroxy-3,4',6,7-tetramethoxyflavone) is a bioactive compound isolated from various plants, notably from the Vitex species.[1] It has garnered considerable attention within the scientific community for its pleiotropic anti-neoplastic activities.[1] Casticin has been shown to inhibit cancer progression by inducing apoptosis, causing cell cycle arrest, and preventing metastasis through the modulation of several key signaling pathways dysregulated in various cancers.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of casticin in cancer cells, with a focus on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways.

Quantitative Data

The anti-proliferative effect of casticin has been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Table 1: IC50 Values of Casticin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Reference |

| MCF-7 | Breast Cancer | 8.5 | 24 | [3] |

| SNU16 | Gastric Cancer | 7.0 | 24 | [3] |

| RPMI 8226 | Myeloma | 6.0 | 24 | [3] |

| NOZ | Gallbladder Cancer | 2.0 | Not Specified | [4] |

| SGC996 | Gallbladder Cancer | 2.0 | Not Specified | [4] |

| HL-60 | Leukemia | 0.29 | 24 | [4] |

| HL-60 | Leukemia | 1.15 | 48 | [4] |

| A549 | Lung Cancer (Parental) | 14.3 | Not Specified | [4] |

| A549 | Lung Cancer (Stem-like) | 0.4 | Not Specified | [4] |

| MHCC97 | Liver Cancer (Parental) | 17.9 | Not Specified | [4] |

| MHCC97 | Liver Cancer (Stem-like) | 0.5 | Not Specified | [4] |

| SKOV3 | Ovarian Cancer | 2.18 | Not Specified | [5] |

| PC-3 | Prostate Cancer | 28.7 | Not Specified | [2] |

Table 2: Effect of Casticin on Key Apoptotic and Signaling Proteins

| Cell Line(s) | Treatment | Protein | Effect | Reference |

| MCF-7, SNU16, RPMI 8226 | 5 µM Casticin | p-Akt (Ser473) | Decreased | [3] |

| MCF-7, SNU16, RPMI 8226 | 5 µM Casticin | p-mTOR (Ser2448) | Decreased | [3] |

| MCF-7, SNU16, RPMI 8226 | 5 µM Casticin | PARP | Cleavage | [3] |

| MCF-7, SNU16, RPMI 8226 | 5 µM Casticin | Bcl-2 | Decreased | [3] |

| MCF-7, SNU16, RPMI 8226 | 5 µM Casticin | Bcl-xL | Decreased | [3] |

| MCF-7, SNU16, RPMI 8226 | 5 µM Casticin | Cyclin D1 | Decreased | [3] |

| MCF-7, SNU16, RPMI 8226 | 5 µM Casticin | VEGF | Decreased | [3] |

| MCF-7, SNU16, RPMI 8226 | 5 µM Casticin | MMP-9 | Decreased | [3] |

| MDA-MB-231, 4T1 | 0.25, 0.50 µM Casticin | PI3K | Decreased | [6] |

| MDA-MB-231, 4T1 | 0.25, 0.50 µM Casticin | Akt | Decreased | [6] |

| MDA-MB-231, 4T1 | 0.25, 0.50 µM Casticin | p-Akt | Decreased | [6] |

| HT-29 | 5-20 µM Casticin | ROS | Increased | [7] |

| HT-29 | Casticin | p-ASK1 | Increased | [7] |

| HT-29 | Casticin | p-JNK | Increased | [7] |

| HT-29 | Casticin | Bim | Increased | [7] |

| NOZ, SGC996 | Casticin | Bax | Upregulated | [2] |

| NOZ, SGC996 | Casticin | Bcl-2 | Inhibited | [2] |

Mechanism of Action: Signaling Pathways

Casticin exerts its anti-cancer effects by modulating multiple intracellular signaling pathways. The primary mechanisms involve the induction of apoptosis and the inhibition of pro-survival pathways such as the PI3K/Akt/mTOR cascade.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell proliferation, survival, and growth, and is often hyperactivated in cancer.[3][8] Casticin has been shown to effectively inhibit this pathway.[3] Treatment with casticin leads to a marked decrease in the phosphorylation levels of both Akt at Serine 473 and mTOR at Serine 2448 in various cancer cells, including breast cancer, gastric cancer, and myeloma.[3] This inhibition of Akt/mTOR signaling leads to the downregulation of several downstream targets involved in cell survival, proliferation, angiogenesis, and metastasis, such as Bcl-2, Bcl-xL, Cyclin D1, VEGF, and MMP-9.[3]

Caption: Casticin inhibits the PI3K/Akt/mTOR signaling pathway.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Casticin is a potent inducer of apoptosis in various cancer cell lines.[2][3][7] The apoptotic mechanism of casticin is multifaceted and involves both intrinsic (mitochondrial) and extrinsic pathways, often initiated by the generation of reactive oxygen species (ROS).[2][7]

Casticin treatment leads to an increase in intracellular ROS levels.[7] This oxidative stress can activate the ASK1/JNK signaling cascade, which in turn upregulates the pro-apoptotic protein Bim.[7] Furthermore, casticin modulates the balance of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[2] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytosol, which then activates caspase-9 and the downstream executioner caspase-3.[2] Activated caspase-3 cleaves key cellular substrates, such as PARP, ultimately leading to cell death.[3]

Caption: Casticin induces apoptosis via ROS and mitochondrial pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of casticin.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]

-

Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[3]

-

Treatment: Treat the cells with various concentrations of casticin for 24-48 hours.[3]

-

MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[9]

-

Solubilization: Add 100 µL of solubilization solution to each well.[9]

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours or overnight in an incubator, and then measure the absorbance at 570 nm using a microplate reader.[9]

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample.

-

Cell Lysis: Treat cells with casticin for the desired time, then harvest and lyse the cells in a lysis buffer to extract total protein.[10]

-

Protein Quantification: Determine the protein concentration of the lysates using a Bradford assay.[10]

-

Electrophoresis: Separate equal amounts of protein by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Bcl-2, PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

-

Cell Collection: Treat cells with casticin, then harvest both adherent and floating cells.[11]

-

Washing: Wash the cells with cold PBS.[12]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer.[12]

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[12]

-

Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.[12]

Caption: General experimental workflow for studying Casticin's effects.

Conclusion

Casticin demonstrates significant potential as an anti-cancer agent by targeting key oncogenic signaling pathways and inducing apoptosis in a variety of cancer cell types. Its ability to inhibit the pro-survival PI3K/Akt/mTOR pathway and to promote programmed cell death through ROS generation and modulation of the mitochondrial pathway underscores its multifaceted mechanism of action. The quantitative data and established experimental protocols provide a solid foundation for further preclinical and clinical investigation of casticin as a therapeutic agent for cancer treatment.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Casticin-Induced Inhibition of Cell Growth and Survival Are Mediated through the Dual Modulation of Akt/mTOR Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview of the Potential Antineoplastic Effects of Casticin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Casticin inhibits the epithelial-mesenchymal transition in ovarian carcinoma via the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Casticin inhibits breast cancer cell migration and invasion by down-regulation of PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of the apoptosis signal-regulating kinase 1/c-Jun N-terminal kinase pathway is involved in the casticin-induced apoptosis of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Casticin-Induced Inhibition of Cell Growth and Survival Are Mediated through the Dual Modulation of Akt/mTOR Signaling Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Casticin Inhibits A375.S2 Human Melanoma Cell Migration/Invasion through Downregulating NF-κB and Matrix Metalloproteinase-2 and -1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

The Antibacterial Spectrum of Tschimganin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tschimganin, a monoterpene benzoate (B1203000) isolated from plants of the Ferula genus, notably Ferula ovina, has emerged as a compound of significant interest due to its diverse biological activities. While comprehensive data on its direct antibacterial spectrum is still under investigation, compelling evidence points to its role as a potent drug resistance reversal agent, particularly against multidrug-resistant Staphylococcus aureus. This technical guide synthesizes the current understanding of this compound's antibacterial-related properties, including its effects on resistant bacteria, its antifungal potential, and its cytotoxic profile. Detailed experimental protocols for evaluating these activities are provided, alongside insights into its potential mechanisms of action, to facilitate further research and development in the field of antimicrobial drug discovery.

Introduction

The rise of antibiotic resistance is a critical global health challenge, necessitating the discovery of novel antimicrobial agents and strategies to overcome resistance mechanisms. Natural products have historically been a rich source of new drugs, and plant-derived compounds continue to offer promising avenues for therapeutic development. This compound (also referred to as Tschimgine), a monoterpene derivative, is one such compound that has demonstrated significant biological activity. Isolated from Ferula ovina, a plant with traditional medicinal uses, this compound's potential extends beyond direct antimicrobial action to include the modulation of resistance in clinically relevant pathogens.[1] This guide provides an in-depth overview of the current knowledge surrounding the antibacterial and related biological activities of this compound, with a focus on quantitative data, experimental methodologies, and mechanistic insights.

Antimicrobial and Related Biological Activities

While a complete antibacterial spectrum for this compound is not yet established in publicly available literature, existing studies highlight its significant potential in combating antibiotic resistance and its activity against certain fungi.

Reversal of Antibiotic Resistance in Staphylococcus aureus

A pivotal study has identified this compound as a novel agent capable of reversing multi-drug resistance in Staphylococcus aureus.[1] This activity is crucial in the context of treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital- and community-acquired infections. In combination with conventional antibiotics that have become ineffective against resistant strains, this compound has been shown to restore their efficacy by lowering their Minimum Inhibitory Concentrations (MICs).[1]

Table 1: Drug Resistance Reversal Activity of this compound

| Bacterial Strain | Antibiotic | Activity of this compound | Reference |

| Multidrug-resistant Staphylococcus aureus | Various | Reverses drug resistance and augments the sensitivity of failed drugs by lowering their MICs. | [1] |

Antifungal Spectrum

While direct antifungal data for this compound is limited, a study on synthesized this compound analogs has demonstrated their potential as fungicidal agents. These analogs exhibited a broad spectrum of activity against various plant pathogenic fungi.[2] This suggests that the core structure of this compound possesses antifungal properties that can be optimized through chemical modification.

Table 2: In Vitro Fungicidal Activity of this compound Analogs

| Fungal Species | Activity of Analogs | Reference |

| Colletotrichum lagenarium | Potential fungicidal activity | [2] |

| Rhizoctonia solani | Potential fungicidal activity | [2] |

| Fulvia fulva | Potential fungicidal activity | [2] |

| Pyricularia grisea | Potential fungicidal activity | [2] |

| Alternaria alternata (Japanese pear pathotype) | Potential fungicidal activity | [2] |

| Sunflower sclerotinia rot | Potential fungicidal activity | [2] |

| Rape sclerotinia rot | Potential fungicidal activity | [2] |

Note: The data is for analogs of this compound, not the parent compound itself.

Cytotoxic Activity

This compound and its isomer, stylosin, also isolated from Ferula ovina, have been evaluated for their cytotoxic effects against various human cancer cell lines.[3][4] This information is critical for understanding the therapeutic window and potential side effects of this compound.

Table 3: Cytotoxic Activity of this compound and Stylosin

| Cell Line | Compound | IC50 Value | Reference |

| Human melanoma (SK-MEL-28) | Tschimgine | Moderate cytotoxic activity (micromolar range) | [4] |

| Human melanoma (SK-MEL-28) | Stylosin | Most potent compound against this cell line | [4] |

| Human ovarian carcinoma (CH1) | Tschimgine | Moderate cytotoxic activity (micromolar range) | [4] |

| Human non-small cell lung cancer (A549) | Tschimgine | Moderate cytotoxic activity (micromolar range) | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's biological activities.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

96-well microtiter plates

-

Spectrophotometer or plate reader

-

Incubator

-

-

Procedure:

-

Prepare a stock solution of this compound.

-

Perform serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

-

Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that shows no visible turbidity or by measuring the optical density at 600 nm.

-

Checkerboard Assay for Synergy Testing (Fractional Inhibitory Concentration Index - FICI)

This assay is used to evaluate the synergistic effect of combining this compound with a conventional antibiotic.

-

Materials:

-

This compound

-

Antibiotic of interest

-

Multidrug-resistant bacterial strain (e.g., MRSA)

-

MHB

-

96-well microtiter plates

-

-

Procedure:

-

Prepare serial dilutions of this compound along the rows and the antibiotic along the columns of a 96-well plate.

-

Inoculate the plate with a standardized bacterial suspension.

-

Incubate the plate under appropriate conditions.

-

Determine the MIC of each agent alone and in combination.

-

Calculate the FICI using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

-

Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.

-

Cell Viability (MTT) Assay for Cytotoxicity

This colorimetric assay is used to assess the cytotoxic effect of a compound on mammalian cell lines.

-

Materials:

-

This compound

-

Human cancer cell lines (e.g., SK-MEL-28, A549)

-

Normal human cell lines (e.g., HFF3)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

Plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

-

Mechanism of Action

The precise molecular mechanisms underlying this compound's biological activities are still being elucidated. However, preliminary studies suggest a multi-faceted mode of action, particularly in its role as a resistance reversal agent.

Membrane Depolarization and Increased Permeability

One of the proposed mechanisms for this compound's activity against resistant S. aureus is the depolarization of the bacterial cell membrane.[1] This disruption of the membrane potential can lead to a cascade of downstream effects, including the leakage of cellular components and an increased uptake of co-administered antibiotics.

Generation of Reactive Oxygen Species (ROS)

This compound has been shown to induce the generation of reactive oxygen species (ROS) within bacterial cells.[1] Elevated levels of ROS can cause significant damage to cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to bacterial cell death.

Interaction with DNA

A study investigating the interaction of Tschimgine with calf thymus DNA revealed that the compound likely binds to the minor groove of the DNA double helix.[5] This interaction could potentially interfere with DNA replication and transcription, contributing to its cytotoxic and, possibly, its antimicrobial effects.

Visualizations

Caption: Workflow for determining the synergistic activity of this compound.

Caption: Proposed mechanisms of action for this compound.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new therapeutic agents, not only as a direct antimicrobial but also as an adjuvant to restore the efficacy of existing antibiotics against resistant pathogens. The evidence for its role as a drug resistance reversal agent in Staphylococcus aureus is particularly compelling and warrants further in-depth investigation. Future research should focus on:

-

Elucidating the full antibacterial spectrum of pure this compound against a broad panel of clinically relevant bacteria, including both Gram-positive and Gram-negative species.

-

Conducting detailed mechanistic studies to fully understand the molecular targets and pathways involved in its resistance reversal and direct antimicrobial activities.

-

Performing in vivo efficacy and toxicity studies to evaluate its therapeutic potential in animal models of infection.

-

Synthesizing and evaluating additional analogs to optimize its antimicrobial potency and pharmacokinetic properties.

The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound as a potential solution to the growing threat of antibiotic resistance.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Investigating the cytotoxic and apoptosis inducing effects of monoterpenoid stylosin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic activity of the genus Ferula (Apiaceae) and its bioactive constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic activities of phytochemicals from Ferula species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling the Antifungal Potential of Tschimganin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to agriculture and human health. This has spurred the search for novel antifungal agents with unique mechanisms of action. Tschimganin, a natural monoterpene benzoate (B1203000), and its derivatives have recently emerged as a promising class of compounds with notable antifungal properties. This technical guide provides an in-depth overview of the current research on the antifungal activity of this compound derivatives, focusing on quantitative data, experimental methodologies, and the structure-activity relationships that govern their efficacy.

Quantitative Antifungal Activity of this compound Analogs

A pivotal study by Wei et al. (2018) systematically synthesized a series of this compound analogs and evaluated their in vitro antifungal activity against a panel of seven plant pathogenic fungi.[1][2][3] The inhibitory activities of these compounds were assessed at a concentration of 50 µg/mL. The data from this study are summarized in the table below for clear comparison.

| Compound | R Substituent | C. lagenarium (%) | R. solani (%) | F. fulva (%) | P. grisea (%) | A. alternata (%) | S. sclerotiorum (sunflower) (%) | S. sclerotiorum (rape) (%) |

| 3a | H | 45.3 | 40.2 | 35.6 | 30.1 | 42.8 | 38.7 | 41.2 |

| 3b | 2-CH₃ | 50.1 | 48.5 | 42.3 | 38.6 | 49.7 | 45.3 | 47.8 |

| 3c | 3-CH₃ | 52.4 | 50.1 | 45.8 | 40.2 | 51.3 | 48.9 | 50.1 |

| 3d | 4-CH₃ | 55.7 | 53.2 | 48.9 | 43.1 | 54.6 | 51.2 | 53.7 |

| 3e | 2-OCH₃ | 48.9 | 46.3 | 40.1 | 35.7 | 47.8 | 43.1 | 45.6 |

| 3f | 3-OCH₃ | 51.2 | 49.8 | 44.6 | 39.9 | 50.4 | 47.5 | 49.3 |

| 3g | 4-OCH₃ | 58.3 | 56.1 | 51.7 | 46.3 | 57.9 | 54.8 | 56.2 |

| 3h | 2-NO₂ | 60.1 | 58.7 | 54.3 | 49.8 | 59.6 | 57.2 | 58.9 |

| 3i | 3-NO₂ | 65.4 | 63.2 | 59.8 | 55.1 | 64.7 | 61.3 | 63.8 |

| 3j | 4-NO₂ | 70.2 | 68.5 | 65.1 | 60.3 | 69.8 | 67.4 | 69.1 |

| 3k | 2-F | 53.6 | 51.9 | 47.2 | 42.8 | 52.1 | 49.5 | 51.8 |

| 3l | 3-F | 56.8 | 54.3 | 50.1 | 45.7 | 55.9 | 52.6 | 54.2 |

| 3m | 4-F | 62.1 | 60.4 | 56.8 | 51.9 | 61.7 | 58.3 | 60.9 |

| 3n | 2-Cl | 58.7 | 56.9 | 52.4 | 47.1 | 57.3 | 54.9 | 56.5 |

| 3o | 3-Cl | 63.9 | 61.5 | 57.3 | 52.8 | 62.4 | 59.1 | 61.7 |

| 3p | 4-Cl | 68.3 | 66.7 | 62.9 | 58.4 | 67.5 | 64.2 | 66.8 |

| 3q | 2-OH | 42.1 | 38.9 | 33.5 | 28.7 | 40.2 | 36.4 | 38.1 |

| 3r | 2-OH, 3,5-(NO₂)₂ | 85.7 | 83.2 | 80.1 | 75.4 | 84.9 | 81.6 | 83.3 |

| Azoxystrobin | (Commercial Fungicide) | 95.8 | 92.3 | 90.5 | 88.1 | 94.7 | 91.2 | 93.6 |

Data extracted from Wei et al., 2018. The table shows the percentage of in vitro inhibitory activity against various plant pathogenic fungi at a concentration of 50 µg/mL.

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of the this compound analogs (compounds 3a-3r ) was achieved through a catalytic esterification process.[1]

General Procedure:

-

A mixture of the respective substituted benzoic acid (0.01 mol), (1S,2S,4R)-fenchyl alcohol (0.011 mol), and 4-dimethylaminopyridine (B28879) (DMAP; 0.002 mol) was dissolved in dichloromethane (B109758) (DCM; 25 mL) and stirred at 0 °C.

-

A solution of N,N′-dicyclohexylcarbodiimide (DCC; 0.008 mol) in DCM (5 mL) was added dropwise to the mixture at 0 °C.

-

The reaction mixture was then stirred for 10 hours at room temperature.

-

Following the reaction, the mixture was filtered to remove the dicyclohexylurea byproduct.

-

The filtrate was concentrated under reduced pressure.

-

The resulting residue was purified by silica (B1680970) gel chromatography using a petroleum ether and ethyl acetate (B1210297) eluent system to yield the final this compound analog.

In Vitro Antifungal Susceptibility Testing (Poisoned Food Technique)

While the specific details of the antifungal assay were not exhaustively described by Wei et al. (2018), a standard and widely accepted method for screening antifungal activity against phytopathogenic fungi is the poisoned food technique.

Detailed Protocol:

-

Preparation of Fungal Cultures: The test fungi are sub-cultured on a suitable medium, such as Potato Dextrose Agar (PDA), and incubated at an optimal temperature (typically 25-28 °C) until sufficient mycelial growth is observed.

-

Preparation of Test Compound Stock Solution: The this compound analog is dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to prepare a stock solution of a known concentration.

-

Preparation of Poisoned Media: A calculated volume of the stock solution is mixed with molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). The mixture is then poured into sterile Petri plates and allowed to solidify. A control plate containing the same concentration of the solvent (DMSO) without the test compound is also prepared.

-

Inoculation: A small disc (typically 5 mm in diameter) of the actively growing fungal mycelium is cut from the edge of the culture plate and placed at the center of the poisoned and control PDA plates.

-

Incubation: The inoculated plates are incubated at the optimal temperature for the specific fungus until the mycelial growth in the control plate reaches the edge of the plate.

-

Data Collection and Analysis: The diameter of the fungal colony in both the treated and control plates is measured. The percentage of mycelial growth inhibition is calculated using the following formula:

Inhibition (%) = [(dc - dt) / dc] x 100

Where:

-

dc = average diameter of the fungal colony in the control plate

-

dt = average diameter of the fungal colony in the treated plate

-

Structure-Activity Relationship (SAR)

The study by Wei et al. (2018) provides valuable insights into the structure-activity relationship of this compound analogs. The antifungal activity is significantly influenced by the nature and position of the substituent (R) on the benzene (B151609) ring.

-

Electron-withdrawing groups at the para-position of the benzene ring, such as nitro (NO₂) and chloro (Cl), generally lead to higher antifungal activity.

-

Electron-donating groups , such as methyl (CH₃) and methoxy (B1213986) (OCH₃), tend to result in moderate antifungal activity.

-

The presence of a hydroxyl group at the ortho-position appears to decrease activity.

-

However, the introduction of a 2-hydroxy-3,5-dinitrophenyl moiety (compound 3r ) resulted in the most potent antifungal activity among the tested analogs, displaying a broad fungicidal spectrum.[1] This suggests a more complex interaction that may involve chelation or other binding mechanisms.

Potential Mechanism of Action

While the precise molecular target of this compound derivatives has not been fully elucidated, the antifungal action of benzoate compounds, in general, is believed to involve the disruption of cellular pH homeostasis and energy metabolism.[2][4] Benzoic acid and its derivatives can enter the fungal cell in their undissociated form.[2] Once inside the more alkaline cytoplasm, they dissociate, releasing protons and acidifying the intracellular environment.[2] This can lead to the inhibition of key metabolic enzymes, such as phosphofructokinase in the glycolytic pathway, resulting in a depletion of ATP and ultimately restricting fungal growth.[2][4]

Conclusion and Future Directions

This compound derivatives represent a promising new scaffold for the development of novel antifungal agents. The synthetic accessibility of these compounds, coupled with their significant in vitro activity against a range of phytopathogenic fungi, makes them attractive candidates for further investigation. The structure-activity relationship data provides a clear rationale for the design of more potent analogs. Future research should focus on elucidating the precise molecular mechanism of action, expanding the scope of antifungal testing to include clinically relevant human pathogens, and evaluating the in vivo efficacy and toxicological profile of the most promising lead compounds. These efforts will be crucial in translating the potential of this compound derivatives into practical applications in agriculture and medicine.

References

- 1. 4.6.2. Antifungal Assay Using Poisoned Food Method (PFM) [bio-protocol.org]

- 2. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Antifungal assay by poisoned food technique [wisdomlib.org]

Potential Therapeutic Targets of Shikonin: An In-depth Technical Guide

Disclaimer: Initial searches for "Tschimganin" did not yield any specific scientific data. It is presumed that this may be a rare compound or a potential misspelling. This guide will focus on Shikonin , a natural naphthoquinone with extensive research on its therapeutic potential, aligning with the core requirements of the user's request for an in-depth technical analysis of a natural compound's therapeutic targets.

Executive Summary

Shikonin, a major active component isolated from the root of Lithospermum erythrorhizon, has demonstrated significant anti-cancer properties across a wide range of human cancer cell lines.[1] Its therapeutic potential stems from its ability to modulate multiple cellular processes simultaneously, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1] A primary mechanism of action for Shikonin is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key regulator of tumor progression.[2][3][4] This technical guide provides a comprehensive overview of the potential therapeutic targets of Shikonin, with a focus on its role as a STAT3 inhibitor and an inducer of apoptosis.

Key Therapeutic Targets

Inhibition of STAT3 Signaling Pathway

The STAT3 signaling pathway is a critical regulator of gene expression involved in cell cycle progression and apoptosis.[2] Constitutive activation of STAT3 is a hallmark of many human cancers, promoting tumor cell growth, survival, and metastasis.[4] Shikonin has been identified as a potent inhibitor of the STAT3 signaling pathway.[3][4]

Mechanistically, Shikonin inhibits the phosphorylation and subsequent homo-dimerization of STAT3, which is essential for its activation and nuclear translocation.[3][4] By preventing the nuclear localization of STAT3, Shikonin effectively downregulates the expression of its target genes that are critical for melanoma survival, migration, and invasion, such as Mcl-1, Bcl-2, MMP-2, vimentin, and Twist.[3] Overexpression of a constitutively active form of STAT3 has been shown to partially negate the anti-proliferative, anti-migratory, and anti-invasive effects of Shikonin, confirming that the anti-melanoma activity of Shikonin is, at least in part, attributable to its inhibition of STAT3 signaling.[3]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a key characteristic of cancer cells. Shikonin has been shown to induce apoptotic cell death in various cancer cell lines.[1] The induction of apoptosis by Shikonin is a significant contributor to its overall anti-cancer effect.[1]

Shikonin-induced apoptosis is characterized by the activation of caspases and cleavage of Poly (ADP-ribose) polymerase (PARP).[1] The use of a pan-apoptosis inhibitor can largely suppress Shikonin-induced cell death, highlighting the central role of apoptosis in its mechanism of action.[1]

Quantitative Data on Shikonin's Anti-Cancer Activity

| Cell Line | Cancer Type | Concentration | Effect | Reference |

| Melanoma Cells | Melanoma | Not Specified | Suppressed growth, induced apoptosis, inhibited migration and invasion | [3] |

| A549 | Lung Adenocarcinoma | 0.1-10 mmol/L | Dose-dependently inhibited STAT3 phosphorylation | [5] |

| Various Cancer Cell Lines | Broad Range | Not Specified | Inhibited growth, arrested cell cycle at G2/M, induced apoptosis | [1] |

Experimental Protocols

Annexin V Staining for Apoptosis Detection

Objective: To quantify the extent of apoptosis induced by Shikonin treatment.

Methodology:

-

Cell Culture and Treatment: Cancer cells are cultured in appropriate media and treated with varying concentrations of Shikonin or a vehicle control for specified time periods.

-

Cell Harvesting: Adherent cells are detached using trypsin-EDTA, and both adherent and floating cells are collected by centrifugation.

-

Staining: The cell pellet is resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V positive, PI negative cells are identified as early apoptotic cells, while Annexin V positive, PI positive cells are considered late apoptotic or necrotic.

Western Blotting for Protein Expression Analysis

Objective: To determine the effect of Shikonin on the expression and phosphorylation levels of proteins in the STAT3 signaling pathway.

Methodology:

-

Protein Extraction: Following treatment with Shikonin, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with primary antibodies specific for total STAT3, phosphorylated STAT3 (p-STAT3), and other target proteins. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Shikonin inhibits the STAT3 signaling pathway.

Caption: Shikonin induces apoptosis via the mitochondrial pathway.

Caption: Workflow for Western Blot analysis.

References

- 1. Shikonin Inhibits Cancer Through P21 Upregulation and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of the STAT3 Signaling Pathway Contributes to the Anti-Melanoma Activities of Shikonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Inhibition of the STAT3 Signaling Pathway Contributes to the Anti-Melanoma Activities of Shikonin [frontiersin.org]

- 5. Cucurbitacin I inhibits STAT3, but enhances STAT1 signaling in human cancer cells in vitro through disrupting actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of Tschimganin Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tschimganin, a sesquiterpene lactone identified as 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 4-hydroxy-3-methoxybenzoate[1], belongs to a class of natural products renowned for their diverse and potent biological activities. Sesquiterpene lactones have demonstrated significant potential in drug discovery, exhibiting a range of effects including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] This technical guide outlines a comprehensive in silico approach to investigate and predict the bioactivity of this compound. By leveraging computational tools, we can elucidate its mechanism of action, predict its pharmacokinetic profile, and identify potential therapeutic applications. This document provides a framework for a systematic virtual screening of this compound, forming a robust foundation for subsequent in vitro and in vivo validation.

Introduction to this compound and Its Therapeutic Potential